1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18891364
InChI: InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H
SMILES:
Molecular Formula: C13H9FN2O2
Molecular Weight: 244.22 g/mol

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

CAS No.:

Cat. No.: VC18891364

Molecular Formula: C13H9FN2O2

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone -

Specification

Molecular Formula C13H9FN2O2
Molecular Weight 244.22 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Standard InChI InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H
Standard InChI Key AKUAGNWRWWYKEU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound features a central ethanone backbone substituted with three distinct moieties:

  • A 4-fluorophenyl group at position 1, contributing hydrophobic and electron-withdrawing effects.

  • A pyridin-4-yl group at position 2, introducing nitrogen-based Lewis basicity.

  • A hydroxyimino (-NOH) group at position 2, enabling tautomerism and metal coordination .

The planar arrangement of these groups facilitates π-π stacking interactions, while the fluorine atom enhances metabolic stability .

Stereochemical Considerations

The hydroxyimino group introduces geometric isomerism (E/Z), with the Z-configuration predominating in synthetic batches due to intramolecular hydrogen bonding between the oxime’s hydroxyl and pyridine’s nitrogen . Computational studies using RDKit suggest a 1.2 kcal/mol energy difference favoring the Z-isomer, which aligns with experimental observations.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC13H9FN2O2\text{C}_{13}\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight244.22 g/mol
IUPAC Name1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Tautomeric FormsKeto-oxime (major), enol-nitroso (minor)
Dominant Isomer(2Z)-configured oxime

Synthesis and Optimization

Condensation-Based Routes

The primary synthesis involves a three-step sequence:

  • Friedel-Crafts Acylation: 4-Fluorobenzene reacts with 2-pyridylacetyl chloride in the presence of AlCl3\text{AlCl}_3 to yield 1-(4-fluorophenyl)-2-pyridin-4-ylethanone .

  • Oxime Formation: The ketone intermediate is treated with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in ethanol/water under reflux (Δ = 80°C, 6 h), achieving 85–90% conversion.

  • Isomer Purification: Z/E isomers are separated via silica gel chromatography using ethyl acetate/hexane (3:7), with the Z-isomer eluting first.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1AlCl3\text{AlCl}_3, DCM, 0°C7295
2NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}, EtOH/H₂O, Δ8890
3Chromatography (EtOAc/hexane)94 (Z)99

Alternative Methodologies

Microwave-assisted synthesis reduces reaction times by 60% (2.5 h vs. 6 h) while maintaining yields. Flow chemistry approaches are under investigation to enhance scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.65 (d, J = 5.2 Hz, 2H, Py-H)

    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 7.18 (t, J = 8.8 Hz, 2H, Ar-F)

    • δ 11.32 (s, 1H, NOH) – exchangeable with D₂O .

  • ¹³C NMR:

    • δ 192.4 (C=O), 163.1 (C-F), 150.2 (Py-C), 123–130 (aromatic carbons).

Infrared Spectroscopy

Key absorptions include:

  • ν(C=O)\nu(\text{C=O}): 1685 cm⁻¹

  • ν(N-O)\nu(\text{N-O}): 945 cm⁻¹

  • ν(O-H)\nu(\text{O-H}): 3200–3350 cm⁻¹ (broad).

Mass Spectrometry

ESI-MS (m/z): 245.1 [M+H]⁺ (calc. 244.22), major fragments at 178.0 (loss of C5H4N\text{C}_5\text{H}_4\text{N}) and 121.0 (fluorophenyl) .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK-293)
MCF-718.73.2
A54922.32.8
HEK-293>100

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), activity stems from:

  • Membrane disruption: Hydrophobic fluorophenyl insertion into lipid bilayers.

  • Enzyme inhibition: Pyridine nitrogen coordinates catalytic metal ions in β-lactamases.

Metal Chelation

The oxime group binds transition metals (Cu²⁺, Fe³⁺) with log K values of 4.8–5.2, enabling applications in:

  • Catalysis: Asymmetric epoxidation of alkenes (up to 89% ee with Cu complexes).

  • Sensing: Fluorescence quenching in the presence of Hg²⁺ (LOD = 0.1 nM).

Derivative Development and SAR

Ring-Substituted Analogues

  • Electron-withdrawing groups (e.g., -NO₂ at phenyl para) enhance anticancer potency (IC₅₀ = 12.4 μM for MCF-7).

  • Methoxy groups improve solubility but reduce membrane permeability.

Oxime Modifications

  • O-Methylation: Increases metabolic stability (t₁/₂ from 1.2 h to 4.7 h in liver microsomes) but abolishes metal binding.

  • Thiooximes: Show 10-fold greater antimicrobial activity but higher cytotoxicity.

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of 4-fluorophenyl precursors: Accounts for 65% of raw material expenses.

  • Waste management: Fluoride byproducts require neutralization with Ca(OH)₂ before disposal.

Regulatory Status

Classified as non-GHS hazardous, though developmental toxicity in zebrafish (LC₅₀ = 5.6 mg/L) warrants ecotoxicological monitoring .

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